molecular formula C11H12N2O2 B14302050 2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile CAS No. 113614-06-5

2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B14302050
CAS No.: 113614-06-5
M. Wt: 204.22 g/mol
InChI Key: IBYHIMQMGHLVHC-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is an organic compound with a complex structure that includes an ethenyloxy group, a methoxymethyl group, a methyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the ethenyloxy or methoxymethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-4-methylpyridine-3-carbonitrile
  • 2-(Ethenyloxy)-4-methylpyridine-3-carbonitrile
  • 2-(Ethenyloxy)-4-(methoxymethyl)pyridine-3-carbonitrile

Uniqueness

2-(Ethenyloxy)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

113614-06-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethenoxy-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2O2/c1-4-15-11-10(6-12)9(7-14-3)5-8(2)13-11/h4-5H,1,7H2,2-3H3

InChI Key

IBYHIMQMGHLVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OC=C)C#N)COC

Origin of Product

United States

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